molecular formula C36H59N13O9 B013127 Akt/SKG Substrate Peptide

Akt/SKG Substrate Peptide

Cat. No.: B013127
M. Wt: 817.9 g/mol
InChI Key: XXOREQHVEARXEP-WDKSWFFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Akt Substrate (trifluoroacetate salt) undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Akt Substrate (trifluoroacetate salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a substrate in enzymatic assays to study kinase activity.

    Biology: Employed in cell signaling studies to understand the role of Akt in cellular processes such as proliferation and survival.

    Medicine: Investigated for its potential role in cancer research due to the involvement of Akt in tumor growth and survival.

    Industry: Utilized in the development of kinase inhibitors and other therapeutic agents

Mechanism of Action

The mechanism of action of Akt Substrate (trifluoroacetate salt) involves its role as a substrate for the Akt kinase. Akt phosphorylates the substrate, which can then be quantified to measure Akt activity. This phosphorylation event is crucial for the regulation of various cellular processes, including cell survival, proliferation, and metabolism .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOREQHVEARXEP-WDKSWFFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akt/SKG Substrate Peptide
Reactant of Route 2
Reactant of Route 2
Akt/SKG Substrate Peptide
Reactant of Route 3
Reactant of Route 3
Akt/SKG Substrate Peptide
Reactant of Route 4
Reactant of Route 4
Akt/SKG Substrate Peptide
Reactant of Route 5
Reactant of Route 5
Akt/SKG Substrate Peptide
Reactant of Route 6
Reactant of Route 6
Akt/SKG Substrate Peptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.